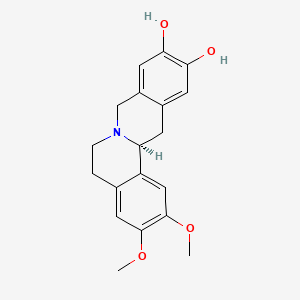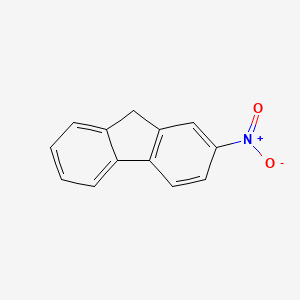
ABT-767
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ABT-767 is an orally available inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, ABT-767 selectively binds to PARP 1 and 2, thereby preventing repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of DNA strand breaks and promotes genomic instability eventually leading to apoptosis. ABT-767 may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics in Cancer Treatment
ABT-767, a potent and orally bioavailable inhibitor of poly (ADP-ribose) polymerase enzyme, has significant implications in cancer treatment. Research has developed a population pharmacokinetic model for ABT-767, especially focusing on its use in patients with BRCA1 or BRCA2 mutations and advanced solid tumors, including high-grade serous ovarian, fallopian tube, or primary peritoneal cancer. This model is pivotal for understanding the drug's behavior in the human body and optimizing its therapeutic use in cancer treatment (Mittapalli et al., 2017).
Efficacy in Solid Tumors with Genetic Mutations
Another study highlights ABT-767's role as a potent oral inhibitor of PARP-1 and -2, primarily in malignancies with defects in homologous repair. This study aimed to determine the safety and pharmacokinetics (PK) of ABT-767 in patients with high-grade serous ovarian cancer, fallopian tube, or primary peritoneal cancer, or with BRCA1 or BRCA2 germ line mutation associated solid tumors. The findings provide insights into the drug's efficacy against specific genetic backgrounds in cancer (de Jonge et al., 2014).
Impact on Pharmacokinetics of Other Drugs
ABT-767 has also been studied for its effects on the pharmacokinetics of other drugs. For instance, its interaction with ethinyl estradiol and levonorgestrel in healthy female volunteers was assessed, providing valuable information on how ABT-767 might affect the metabolism of other medications in the body (Wong et al., 1998).
Therapeutic Response and Biomarkers
The therapeutic response and biomarkers in relation to ABT-767 have been a focus of research. A phase 1 study examined its safety, PK, and efficacy in patients with advanced solid tumors and BRCA1/2 mutations or high-grade serous ovarian, fallopian tube, or primary peritoneal cancer. This research is crucial for understanding the drug's effectiveness and identifying potential biomarkers that predict the response to ABT-767 (van der Biessen et al., 2018).
Eigenschaften
Produktname |
ABT-767 |
|---|---|
IUPAC-Name |
NONE |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ABT767; ABT 767; ABT-767 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




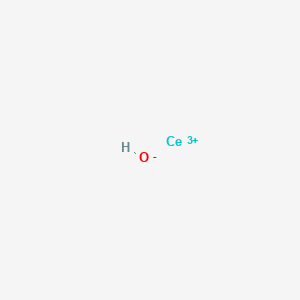
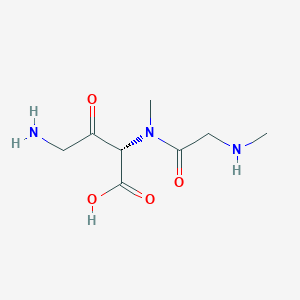
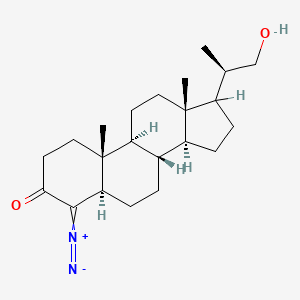
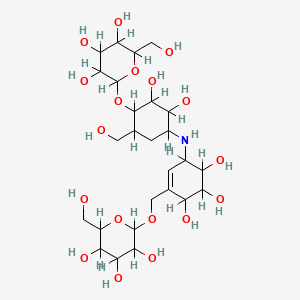
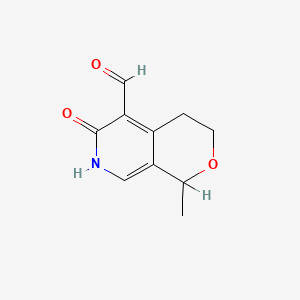
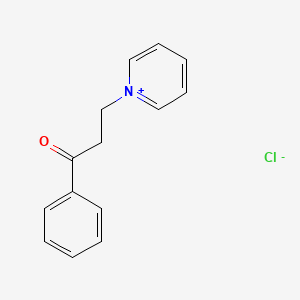
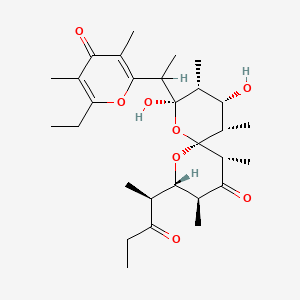
![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol](/img/structure/B1194845.png)
